![molecular formula C19H25NO5 B3026544 1'-(Tert-butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-carboxylic acid CAS No. 1009375-04-5](/img/structure/B3026544.png)

1'-(Tert-butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-carboxylic acid

Vue d'ensemble

Description

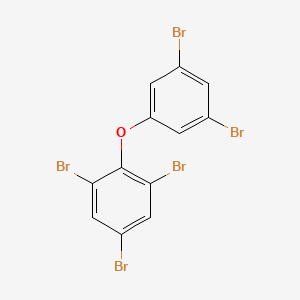

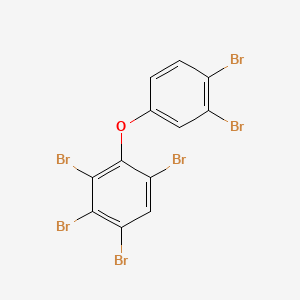

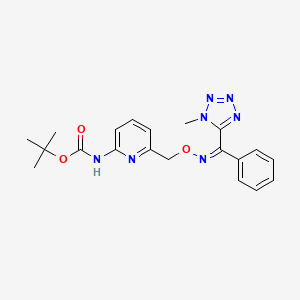

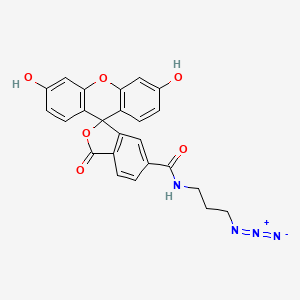

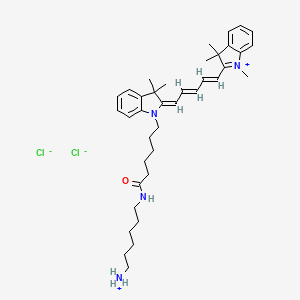

The compound 1'-(tert-butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-carboxylic acid is a spirocyclic oxindole analogue. It is characterized by the presence of a spiro linkage between a chroman and a piperidine ring, with a tert-butoxycarbonyl group as a protecting group for the nitrogen atom in the piperidine ring. This structural motif is of interest due to its potential biological activity and its relevance in medicinal chemistry.

Synthesis Analysis

The synthesis of related spirocyclic oxindole analogues has been reported with an efficient and scalable approach. The synthesis of 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid, a closely related compound, involves key steps such as dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, followed by demethylation of the resulting spirocyclic oxindole ethyl ester . The overall yield of this process was reported to be 35% over eight steps, which is notable for its avoidance of chromatographic purification.

Molecular Structure Analysis

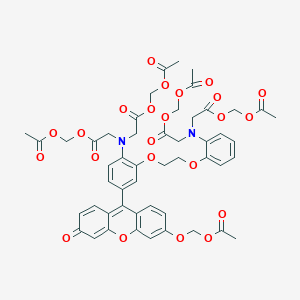

The molecular structure of compounds similar to 1'-(tert-butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-carboxylic acid has been studied using various spectroscopic techniques. For instance, compounds containing the tert-butoxycarbonyl piperazine moiety have been confirmed by infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) . Additionally, the crystal structure can be determined by X-ray diffraction, and the optimal molecular structure can be calculated using density functional theory (DFT), which allows for a comparison with experimental data .

Chemical Reactions Analysis

The chemical reactivity of spirocyclic compounds can be inferred from studies on similar structures. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate in the synthesis of Vandetanib, involves acylation, sulfonation, and substitution reactions starting from piperidin-4-ylmethanol . These reactions are indicative of the types of chemical transformations that spirocyclic piperidine derivatives can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic piperidine derivatives can be explored through computational studies such as DFT. These studies can reveal properties like molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and interaction of the compound with biological targets . Additionally, the hirshfeld surface analysis and vibrational analysis can provide insights into the intermolecular interactions and stability of the compound .

Applications De Recherche Scientifique

Synthetic Route Development : Freund and Mederski (2000) demonstrated the use of 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid in the synthesis of the spiro[indole-3,4′-piperidin]-2-one system, showcasing its utility in high-yielding chemical syntheses involving anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis (Freund & Mederski, 2000).

Efficient Synthesis Approaches : Teng, Zhang, and Mendonça (2006) described an efficient synthesis approach for a spirocyclic oxindole analogue using 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid, highlighting its role in scalable chemical synthesis (Teng, Zhang, & Mendonça, 2006).

Pharmacophore Development in Medicinal Chemistry : Ghatpande et al. (2020) discussed the significance of spiro[chromane-2,4'-piperidine]-4(3H)-one, a pharmacophore in which 1'-(Tert-butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-carboxylic acid plays a key role. This compound serves as a structural component in many drugs and biochemical reagents, signifying its importance in the development of new biologically active substances (Ghatpande et al., 2020).

Template for Exploratory Library Preparation : Walters, La, Deshmukh, and Omecinsky (2002) reported the preparation of a novel spirocyclic template from tert-butoxycarbonyl-4-piperidone, an approach that underscores the versatility of similar compounds in library generation for drug discovery (Walters, La, Deshmukh, & Omecinsky, 2002).

Acetyl-CoA Carboxylase Inhibitors Synthesis : Shinde et al. (2009) synthesized various spiro[chroman-2,4'-piperidin]-4-one derivatives, including compounds similar to 1'-(Tert-butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-carboxylic acid, evaluating them for acetyl-CoA carboxylase inhibitory activity. This research highlights its potential application in developing therapeutics targeting metabolic pathways (Shinde et al., 2009).

Safety And Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. In case of accidental ingestion or contact, medical attention should be sought immediately .

Orientations Futures

Propriétés

IUPAC Name |

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydrochromene-2,4'-piperidine]-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)12-14(16(21)22)13-6-4-5-7-15(13)24-19/h4-7,14H,8-12H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYDPTLAMZWDGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C3O2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678336 | |

| Record name | 1'-(tert-Butoxycarbonyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(Tert-butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-carboxylic acid | |

CAS RN |

1009375-04-5 | |

| Record name | 1'-(tert-Butoxycarbonyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B3026474.png)

![[9-(2-carboxyphenyl)-6-(9H-fluoren-9-ylmethoxycarbonylamino)xanthen-3-ylidene]azanium;chloride](/img/structure/B3026484.png)